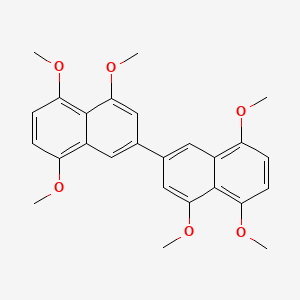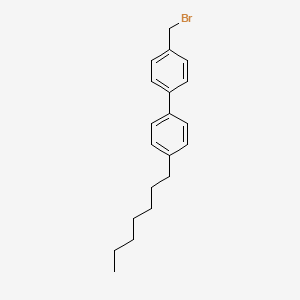
4-(Bromomethyl)-4'-heptyl-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bromomethyl)-4’-heptyl-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a bromomethyl group at the 4-position of one phenyl ring and a heptyl group at the 4’-position of the other phenyl ring. The biphenyl structure is known for its stability and versatility, making it a valuable building block in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-4’-heptyl-1,1’-biphenyl typically involves the bromination of 4’-heptyl-1,1’-biphenyl. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like dichloromethane or acetone under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of 4-(Bromomethyl)-4’-heptyl-1,1’-biphenyl can be scaled up using continuous flow reactors. This method involves the continuous mixing of the raw materials and the brominating agent in a pipeline reactor, followed by the reaction under controlled temperature and illumination .
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-4’-heptyl-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The bromomethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products
Substitution: Formation of substituted biphenyl derivatives.
Oxidation: Formation of 4-formyl-4’-heptyl-1,1’-biphenyl or 4-carboxy-4’-heptyl-1,1’-biphenyl.
Reduction: Formation of 4-methyl-4’-heptyl-1,1’-biphenyl.
Scientific Research Applications
4-(Bromomethyl)-4’-heptyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of biological systems and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including liquid crystals and polymers
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-4’-heptyl-1,1’-biphenyl involves its reactivity due to the presence of the bromomethyl group. This group can undergo nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)benzoic acid: Used as an intermediate in the synthesis of pharmaceuticals and photosensitizers.
Methyl 4-(bromomethyl)benzoate: Employed in the preparation of potential anti-HIV agents and aldose reductase inhibitors.
Uniqueness
4-(Bromomethyl)-4’-heptyl-1,1’-biphenyl is unique due to its biphenyl structure combined with the bromomethyl and heptyl substituents. This combination imparts specific reactivity and properties that are valuable in various synthetic and industrial applications.
Properties
CAS No. |
142247-06-1 |
|---|---|
Molecular Formula |
C20H25Br |
Molecular Weight |
345.3 g/mol |
IUPAC Name |
1-(bromomethyl)-4-(4-heptylphenyl)benzene |
InChI |
InChI=1S/C20H25Br/c1-2-3-4-5-6-7-17-8-12-19(13-9-17)20-14-10-18(16-21)11-15-20/h8-15H,2-7,16H2,1H3 |
InChI Key |
TYEAEOVLULKJIP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


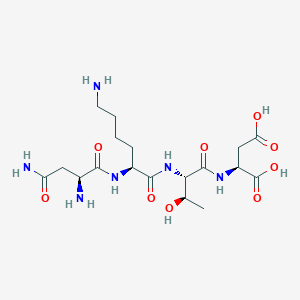
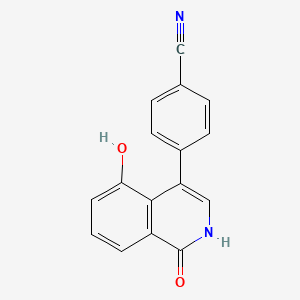

![N,N-Dimethyl-2-[methyl(phenyl)phosphorothioyl]aniline](/img/structure/B12543805.png)
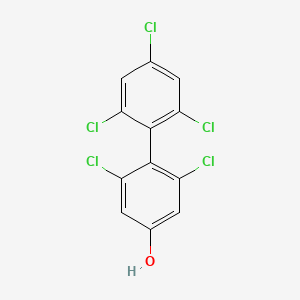


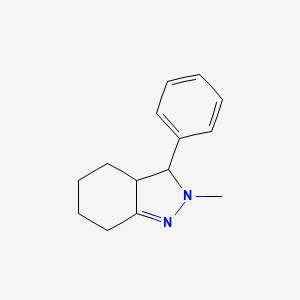
![5-[(Diethylamino)methyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B12543851.png)
![Benzene, [[(1-ethenyl-4-hexynyl)oxy]methyl]-](/img/structure/B12543854.png)
![Phosphonic acid, [2-furanyl[(1-methylethyl)amino]methyl]-, didecyl ester](/img/structure/B12543862.png)
![Trimethyl({2-methyl-1-[(propan-2-yl)oxy]prop-1-en-1-yl}oxy)silane](/img/structure/B12543870.png)

